molecular formula C19H17N3O2 B5851062 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5851062
M. Wt: 319.4 g/mol
InChI Key: MJWUYTZASGWHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound has been synthesized through various methods and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile involves the inhibition of certain enzymes and proteins that are involved in the progression of diseases. For example, the compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in the progression of cancer and inflammation, respectively. The compound has also been shown to activate certain signaling pathways that are involved in the regulation of glucose metabolism, which makes it a potential candidate for the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. The compound has also been shown to have minimal toxicity, which makes it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile is its ease of synthesis and low toxicity. The compound can be synthesized using relatively simple methods and has been shown to have minimal toxicity in vitro and in vivo. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of the compound that have improved solubility and potency. Additionally, further studies are needed to investigate the potential applications of the compound in the treatment of other diseases and to elucidate its mechanism of action in more detail.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in the field of medicinal chemistry. The compound has been synthesized through various methods and has shown promising results in the treatment of various diseases. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases, and has minimal toxicity. However, further research is needed to optimize the synthesis method, develop new derivatives, and investigate the potential applications of the compound in the treatment of other diseases.

Synthesis Methods

The synthesis of 5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has been reported in several studies. One of the most common methods involves the reaction of 4-ethoxybenzaldehyde, benzylamine, and malononitrile in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions for several hours to obtain the desired product. Other methods involve the use of different starting materials and catalysts, but the overall process remains similar.

Scientific Research Applications

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile has shown potential applications in the field of medicinal chemistry. Several studies have reported its effectiveness in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases.

properties

IUPAC Name

5-(benzylamino)-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-2-23-16-10-8-15(9-11-16)18-22-17(12-20)19(24-18)21-13-14-6-4-3-5-7-14/h3-11,21H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWUYTZASGWHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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